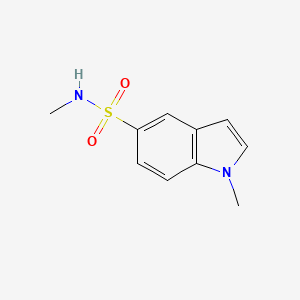

1-Methyl-1H-indole-5-sulfonic acid methylamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-indole-5-sulfonic acid methylamide (5-MeO-DMT) is a potent and mysterious psychedelic drug with a long history of use in many cultures. It is a structural analogue of dimethyltryptamine (DMT), and is believed to produce similar effects. 5-MeO-DMT has been used in religious ceremonies and is found in many plants, including the sacred ayahuasca vine. It is also used as a recreational drug, and is known to produce intense, short-lived psychedelic experiences.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Indole derivatives like SCHEMBL10153740 are pivotal in the field of drug discovery due to their structural similarity to the indole moiety, which is a core structure in many natural and synthetic therapeutic agents . This compound can serve as a scaffold for developing new drugs with potential applications in treating various diseases, including cancer, hypertension, and mental disorders .

Antimicrobial and Antibacterial Research

The sulfonamide group present in SCHEMBL10153740 is known for its antimicrobial properties. Research into sulfonamide-based indole analogs has shown promise in developing new antibiotics to combat resistant strains of bacteria .

Antiviral Applications

Indole derivatives have been reported to exhibit antiviral activities. The structural features of SCHEMBL10153740 could be exploited to design inhibitors against a range of viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Research

The indole and sulfonamide components of SCHEMBL10153740 suggest potential anti-inflammatory and analgesic properties. It could be used in the synthesis of compounds to treat inflammatory diseases and pain management .

Anticancer Research

SCHEMBL10153740 may be used to synthesize indole derivatives that have shown anticancer activities. Its application in creating new chemotherapeutic agents could be significant in the fight against various forms of cancer .

Neuropharmacology

Given the importance of indole structures in neuroactive compounds, SCHEMBL10153740 could be used in the development of drugs targeting neurological disorders, such as depression and anxiety .

Agricultural Chemistry

Indole derivatives play a role in plant growth and development. SCHEMBL10153740 could be used to synthesize analogs of plant hormones like indole-3-acetic acid, contributing to agricultural research and development .

Material Science

The chemical properties of SCHEMBL10153740, such as its stability and reactivity, make it a candidate for creating novel materials with potential applications in electronics, coatings, and other advanced materials .

Safety and Hazards

The safety data sheet for a related compound, Methyl-1H-indole-5-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

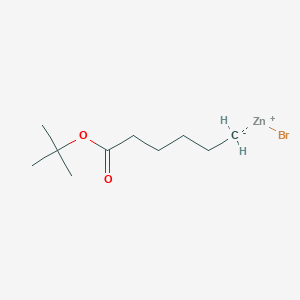

IUPAC Name |

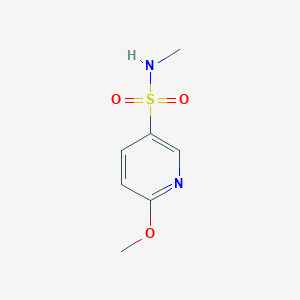

N,1-dimethylindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-11-15(13,14)9-3-4-10-8(7-9)5-6-12(10)2/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCGLRFSIOGBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)